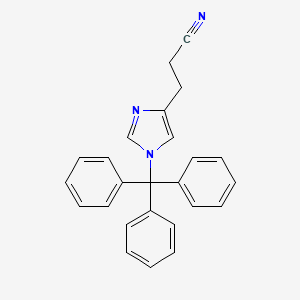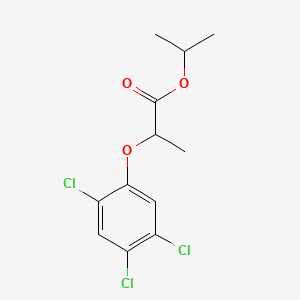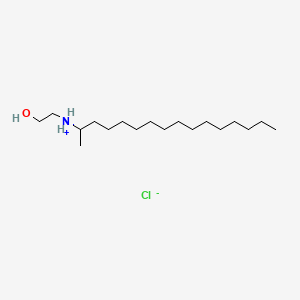
2-((1-Methylpentadecyl)amino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C18H39NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methylpentadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylpentadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Methylpentadecyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanolamine derivatives.
Aplicaciones Científicas De Investigación
2-((1-Methylpentadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes, enhancing permeability and facilitating the delivery of active compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1-Methylpentadecyl)amino)ethanol
- 2-((1-Methylpentadecyl)amino)ethylamine
- 2-((1-Methylpentadecyl)amino)propane
Uniqueness
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in aqueous solutions, making it more effective in various applications.
Propiedades
Número CAS |
56167-08-9 |
|---|---|
Fórmula molecular |
C18H40ClNO |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
hexadecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-17-20;/h18-20H,3-17H2,1-2H3;1H |
Clave InChI |
XOORJCSYBZGFJE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


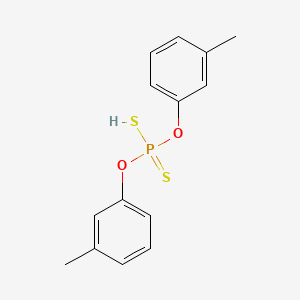

![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
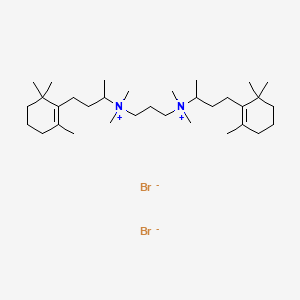

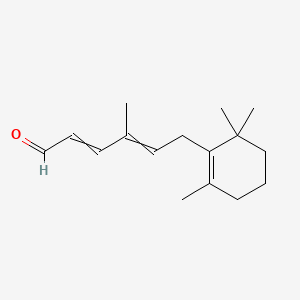

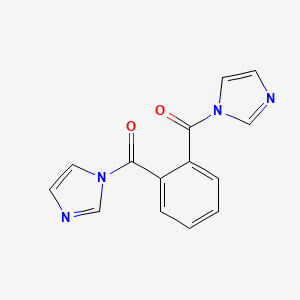
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
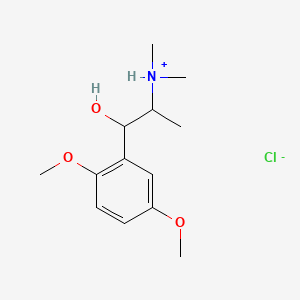
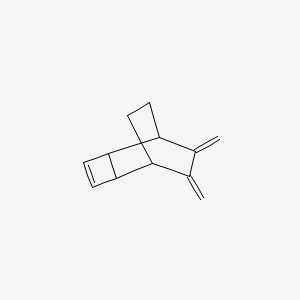
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
